molecular formula C21H16FN3O B2852261 N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]-2-phenylacetamide CAS No. 850929-82-7

N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]-2-phenylacetamide

Cat. No. B2852261
CAS RN: 850929-82-7
M. Wt: 345.377
InChI Key: AINQBLWGUPFTJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Imidazo[1,2-a]pyridines are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . They have attracted significant interest due to their wide range of applications in medicinal chemistry . This moiety is also useful in material science because of its structural character .


Synthesis Analysis

A common method for the synthesis of imidazo[1,2-a]pyridines involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives . These compounds can also be synthesized using solid support catalysts .


Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridines consists of a fused bicyclic 5–6 heterocycle .


Chemical Reactions Analysis

The direct functionalization of imidazo[1,2-a]pyridines has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .

Scientific Research Applications

Anticancer Activity

Imidazo[1,2-a]pyridine derivatives have been studied for their potential as anticancer agents. The compound may interact with various cellular targets, inhibiting tumor cell growth and angiogenesis. This is achieved through molecular docking studies that suggest these compounds can bind to VEGFR2 receptors, which are critical in tumor growth and blood vessel formation .

Antiviral Properties

Research indicates that imidazo[1,2-a]pyridine analogues exhibit antiviral activities. They have been explored for their efficacy against various viral infections, potentially by interfering with viral replication or assembly processes .

Antibacterial and Antifungal Effects

These compounds have shown promise in combating bacterial and fungal infections. Their mechanism of action may involve disrupting the cell wall synthesis of the pathogens or inhibiting critical enzymes required for their survival .

Anti-inflammatory Uses

The anti-inflammatory properties of imidazo[1,2-a]pyridine derivatives make them candidates for the treatment of chronic inflammatory diseases. They may work by modulating the body’s immune response or by directly inhibiting the production of inflammatory cytokines .

Neuroprotective Effects

Some derivatives are being researched for their neuroprotective effects, which could be beneficial in treating neurodegenerative diseases. These effects might be due to the modulation of neurotransmitter systems or protection against oxidative stress .

GABA A Receptor Modulation

Imidazo[1,2-a]pyridine compounds have been identified as modulators of the GABA A receptor, which is involved in the regulation of neuronal excitability. This application is particularly relevant in the development of anxiolytic and sedative medications .

Future Directions

The imidazo[1,2-a]pyridine scaffold has a wide range of applications in medicinal chemistry, and research into new synthetic methods and potential applications is ongoing .

properties

IUPAC Name

N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16FN3O/c22-17-11-9-16(10-12-17)20-21(25-13-5-4-8-18(25)23-20)24-19(26)14-15-6-2-1-3-7-15/h1-13H,14H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AINQBLWGUPFTJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC2=C(N=C3N2C=CC=C3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]-2-phenylacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.